molecular formula C23H19ClN2O3 B11032221 N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11032221
M. Wt: 406.9 g/mol
InChI Key: RXBKFBNSBCTNMF-UHFFFAOYSA-N
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Description

  • This compound is a member of the quinoline family, characterized by its fused hexahydroquinoline ring system.
  • Its chemical formula is C₁₄H₁₃BClNO₃ , with a molecular weight of approximately 289.5 g/mol.
  • The compound features a chloro-substituted phenyl group and a carboxamide functional group.
  • It may be encountered under various trade names or research designations, but its systematic name reflects its structural features.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups or substituents.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

      Medicine: Explored for pharmacological properties, including antitumor or antimicrobial effects.

      Industry: May serve as an intermediate in the production of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
    • Detailed studies are necessary to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinct features compared to these similar compounds.

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C23H19ClN2O3

    Molecular Weight

    406.9 g/mol

    IUPAC Name

    N-(3-chloro-4-methylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

    InChI

    InChI=1S/C23H19ClN2O3/c1-13-7-8-16(11-19(13)24)25-22(28)18-12-17-20(26-23(18)29)9-15(10-21(17)27)14-5-3-2-4-6-14/h2-8,11-12,15H,9-10H2,1H3,(H,25,28)(H,26,29)

    InChI Key

    RXBKFBNSBCTNMF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O)Cl

    Origin of Product

    United States

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